REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[C:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:6][N:5]=[C:4]([N:17]=CN(C(C)C)C(C)C)[N:3]=1.[CH2:26]([CH2:28][NH2:29])[OH:27]>C(O)C>[NH2:17][C:4]1[N:3]=[C:2]([NH:29][CH2:28][CH2:26][OH:27])[C:7]([C:8]#[C:9][C:10]2[CH:11]=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=2)=[CH:6][N:5]=1
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Name
|
4-chloro-5-(4-chlorophenylethynyl)-2-diisopropylaminomethyleneamino-pyrimidine
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Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C#CC1=CC=C(C=C1)Cl)N=CN(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 hours
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
The green solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated with water
|
Type
|
CUSTOM
|
Details
|
The insoluble yellow residue was recrystallized
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in 35 mL hot methanol
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Type
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CONCENTRATION
|
Details
|
concentrating to 10 mL
|
Type
|
TEMPERATURE
|
Details
|
chilling
|
Type
|
FILTRATION
|
Details
|
The pale yellow powdery precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)NCCO)C#CC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |